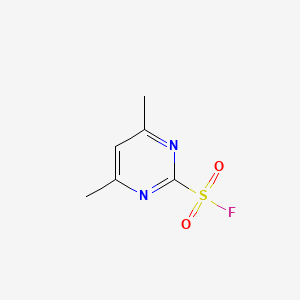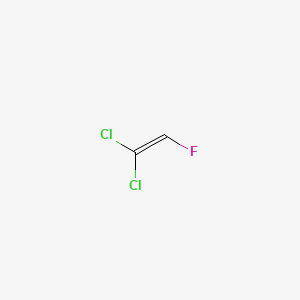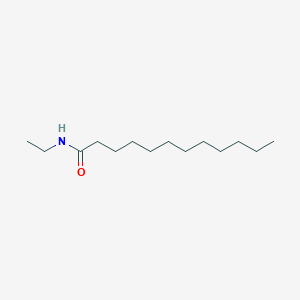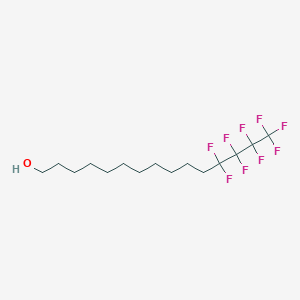
PERFLUORO-ISO-PROPYLCYCLOHEXANE
Übersicht
Beschreibung
PERFLUORO-ISO-PROPYLCYCLOHEXANE is a useful research compound. Its molecular formula is C9F18 and its molecular weight is 450.07 g/mol. The purity is usually 95%.
The exact mass of the compound Perfluoro(isopropylcyclohexane) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Macrocylic Systems
Perfluoro-4-isopropylpyridine, a compound related to Perfluoro(isopropylcyclohexane), has been utilized as a building block in the synthesis of various macrocyclic systems containing pyridine sub-units. These macrocycles have been characterized using X-ray crystallography and are capable of complexing with both cations and anions, offering diverse applications in molecular recognition and catalysis (Chambers et al., 2003).
Fluorinated Heterocycles Synthesis
Perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles, leading to the formation of fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This demonstrates its utility in synthesizing various fluorinated heterocyclic compounds, important in pharmaceuticals and agrochemicals (Filyakova et al., 2014).
Solvent Interactions in Fluorous Systems
Research on mixtures of chloroform and perfluoro(methylcyclohexane) highlights their use as solvents in fluorous biphasic systems. These solvents exhibit phase-dependent interactions with solutes, offering insights into solvation phenomena and potentially enhancing reaction selectivity in fluorous chemistry (Gerig, 2005).
Geosequestration Monitoring
Perfluorocarbon compounds, such as perfluoromethylcyclohexane, are employed as chemical tracers in geosequestration monitoring. They facilitate the understanding of supercritical carbon dioxide movement, crucial for environmental monitoring and carbon capture technologies (Rauh et al., 2014).
Plasma Polymerization for Surface Modification
Plasma polymerization of perfluoro(methylcyclohexane) on ethylene propylene diene elastomer surfaces has been explored. This process creates ultra-thin, pore-free films, altering the surface characteristics for various industrial applications (Tran et al., 2005).
Wirkmechanismus
Mode of Action
Pfcs are known to interact with cell signaling and nuclear receptors, such as nf-κb and ppars . They can alter calcium signaling and homeostasis in immune cells, and modulate immune cell populations .
Biochemical Pathways
PFCs, including Perfluoro-iso-propylcyclohexane, can affect multiple biochemical pathways. They can cause oxidative stress and impact fatty acid metabolism, leading to secondary effects on the immune system .
Pharmacokinetics
Pfcs are known for their persistence in the environment and potential bioaccumulative properties .
Result of Action
Exposure to pfcs has been associated with adverse effects on the immune system, including both immunosuppression and immunoenhancement .
Safety and Hazards
Zukünftige Richtungen
Research on perfluoro(isopropylcyclohexane) and similar compounds is ongoing. Future directions could include optimizing the synthesis process, exploring new potential applications, and developing more environmentally friendly alternatives. There is also a need for more comprehensive analytical techniques for assessing these substances .
Biochemische Analyse
Biochemical Properties
Perfluoro(isopropylcyclohexane) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, perfluorinated compounds, including Perfluoro(isopropylcyclohexane), can act as sorbents for biologically active compounds such as lipids and proteins . These interactions can alter the biochemical pathways and reactions in which these biomolecules are involved.
Cellular Effects
Perfluoro(isopropylcyclohexane) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that perfluorinated compounds can induce activation of certain transcription factors, such as p53, and inhibit others, like the androgen receptor and NR1D1 . These changes can lead to alterations in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Perfluoro(isopropylcyclohexane) involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For example, perfluorinated compounds have been shown to interact with the DNA-binding domain of certain transcription factors, influencing gene expression . Additionally, Perfluoro(isopropylcyclohexane) can affect enzyme activity by altering their conformation or stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(isopropylcyclohexane) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that perfluorinated compounds can remain stable in biological systems for extended periods, leading to prolonged effects on cellular processes . The degradation of these compounds can also result in the formation of metabolites that may have different biochemical properties and effects.
Dosage Effects in Animal Models
The effects of Perfluoro(isopropylcyclohexane) vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of perfluorinated compounds have been associated with disruptions in metabolic processes and organ function . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in various applications.
Metabolic Pathways
Perfluoro(isopropylcyclohexane) is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For example, perfluorinated compounds can affect lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation . Additionally, Perfluoro(isopropylcyclohexane) can influence the activity of enzymes involved in oxidative stress responses, impacting cellular redox balance.
Transport and Distribution
The transport and distribution of Perfluoro(isopropylcyclohexane) within cells and tissues are critical factors that determine its biological effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of Perfluoro(isopropylcyclohexane) can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
Perfluoro(isopropylcyclohexane) exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The subcellular localization of Perfluoro(isopropylcyclohexane) can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHQHZMHCGTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436109 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-02-9 | |
| Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


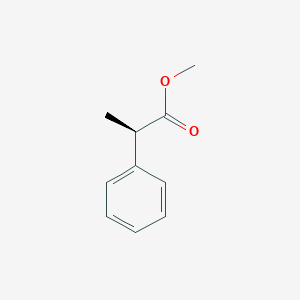
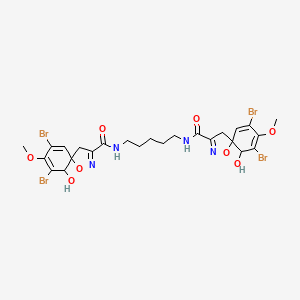

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)




![BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B3031440.png)

